molecular formula C26H29N5O2 B14107219 1,7-dimethyl-9-(3-methylphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

1,7-dimethyl-9-(3-methylphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14107219
M. Wt: 443.5 g/mol
InChI Key: UTIWPZCIGRHKPU-UHFFFAOYSA-N
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Description

1,7-dimethyl-9-(3-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of pyrimido[1,2-g]purines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-9-(3-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Condensation reactions: Combining smaller molecules to form the pyrimido[1,2-g]purine core.

    Alkylation reactions: Introducing the methyl and phenylpropyl groups.

    Cyclization reactions: Forming the final ring structure.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing methods such as crystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-9-(3-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Conversion to more reduced forms using reducing agents.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of advanced materials.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-9-(3-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-dimethyl-9-phenyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
  • 1,7-dimethyl-9-(3-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Uniqueness

1,7-dimethyl-9-(3-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C26H29N5O2

Molecular Weight

443.5 g/mol

IUPAC Name

1,7-dimethyl-9-(3-methylphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C26H29N5O2/c1-18-9-7-13-21(15-18)30-16-19(2)17-31-22-23(27-25(30)31)28(3)26(33)29(24(22)32)14-8-12-20-10-5-4-6-11-20/h4-7,9-11,13,15,19H,8,12,14,16-17H2,1-3H3

InChI Key

UTIWPZCIGRHKPU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C5=CC=CC(=C5)C

Origin of Product

United States

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